molecular formula C18H19F2NO3 B4558650 3-butoxy-N-[2-(difluoromethoxy)phenyl]benzamide

3-butoxy-N-[2-(difluoromethoxy)phenyl]benzamide

Cat. No.: B4558650
M. Wt: 335.3 g/mol
InChI Key: AFBYUMJWDPDEHF-UHFFFAOYSA-N
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Description

3-butoxy-N-[2-(difluoromethoxy)phenyl]benzamide is a useful research compound. Its molecular formula is C18H19F2NO3 and its molecular weight is 335.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.13329979 g/mol and the complexity rating of the compound is 381. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave-Irradiated Synthesis in Green Chemistry

The use of 3-butoxy-N-[2-(difluoromethoxy)phenyl]benzamide derivatives in green chemistry is highlighted by Ighilahriz-Boubchir et al. (2017). They explored the microwave-irradiated synthesis of 2-Benzoylamino-N-phenyl-benzamide derivatives, emphasizing an environmentally friendly approach with solvent-free conditions and heteropolyacid catalysts (Ighilahriz-Boubchir et al., 2017).

Antitumor Potential and Bioactivity

Bin H. (2015) discussed the potential antitumor effects of N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide, a compound related to this compound, highlighting its excellent bioactivities and synthesis from commercially available materials (Bin H., 2015).

Fluorescent Chemosensor Development

Liu et al. (2019) developed a fluorescent chemosensor utilizing a derivative similar to this compound. This sensor showed high selectivity and sensitivity for detecting cobalt(II) ions, demonstrating its potential for trace-level detection in biological environments (Liu et al., 2019).

Synthesis of Novel Quinazolin Derivatives for Antitumor Activity

El‐serwy et al. (2016) highlighted the synthesis of quinazolin derivatives, including those related to this compound, for potential use as antitumor agents. Their research demonstrated significant inhibition of human carcinoma cell lines (El‐serwy et al., 2016).

Solvent-Free Synthesis of Polyamides

Hsiao et al. (2000) focused on the synthesis of polyamides, which could potentially involve derivatives of this compound. They emphasized a solvent-free approach, yielding noncrystalline and thermally stable polyamides suitable for a variety of applications (Hsiao et al., 2000).

Antiarrhythmic Activity

Banitt et al. (1977) explored benzamides with trifluoroethoxy ring substituents for oral antiarrhythmic activity. Although the specific compound differs, the study provides insight into the therapeutic potential of benzamide derivatives in cardiac applications (Banitt et al., 1977).

Rhodium-Catalyzed Asymmetric Hydrogenation

Imamoto et al. (2012) described the use of rigid P-chiral phosphine ligands in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. The study is relevant for understanding the catalytic applications of related benzamide compounds (Imamoto et al., 2012).

Properties

IUPAC Name

3-butoxy-N-[2-(difluoromethoxy)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2NO3/c1-2-3-11-23-14-8-6-7-13(12-14)17(22)21-15-9-4-5-10-16(15)24-18(19)20/h4-10,12,18H,2-3,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFBYUMJWDPDEHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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